(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
Description
(4-Chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with phenyl and trichlorophenyl groups. The compound’s structure includes:
- A pyrazole ring (positions 1, 4, and 5 substituted).
- A 2,4,6-trichlorophenyl group at position 1 of the pyrazole.
- A phenyl group at position 3.
- A carbamate group at position 4, where the carbamate’s aryl component is a 4-chlorophenylmethyl moiety.
Synthesis likely involves cyclization reactions typical for pyrazole derivatives, followed by carbamate formation via reaction of an isocyanate or chloroformate with an alcohol/amine .
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLKYCDZNEVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring using an acid catalyst. The pyrazole intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride in the presence of a base to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns, which influence physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The trichlorophenyl group in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to methyl or methoxy substituents in analogs .
Carbamate Variations :
- The 4-chlorophenylmethyl group in the target compound differs from the 3-chlorophenyl (CAS 1026080-37-4) and N-methoxy (CAS 52449-43-1) groups. Positional isomerism (3- vs. 4-chloro) can alter steric interactions and electronic distribution, impacting receptor binding .
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., methyl or methoxy) are likely easier to synthesize than the target compound’s trichlorophenyl group, which may require harsh halogenation conditions .
Biological Activity
The compound (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a synthetic derivative of pyrazole that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.7 g/mol. The structure features a pyrazole ring substituted with both 4-chlorophenyl and 2,4,6-trichlorophenyl groups, which are significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to exhibit a range of activities including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances their efficacy.
- Anti-inflammatory Effects : Compounds similar to this carbamate have been documented to inhibit cyclooxygenase enzymes (COX), thereby reducing inflammation.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Recent research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, one study reported that a related compound showed effective inhibition against several strains of bacteria and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the organism tested .
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Anti-inflammatory Activity
In vitro assays have indicated that this compound inhibits COX enzymes, leading to decreased production of prostaglandins. This effect was observed in cellular models treated with the compound, resulting in a reduction of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Activity
A study exploring the anticancer effects found that compounds with similar structures induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway through which these compounds exert their cytotoxic effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of a related pyrazole derivative in treating infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy . -
Case Study on Anti-inflammatory Action :
In an animal model of arthritis, administration of the compound led to significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
